(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a benzyloxycarbonyl-protected amino group and a pyrazolyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrazolyl Moiety: The pyrazolyl group is introduced through a nucleophilic substitution reaction using 1H-pyrazole and an appropriate leaving group.
Coupling Reaction: The protected amino acid is coupled with the pyrazolyl derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl moiety or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or carbamates.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a drug candidate in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-1-YL)propanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-triazol-1-YL)propanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-tetrazol-1-YL)propanoic acid
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid is unique due to its specific pyrazolyl moiety, which imparts distinct chemical and biological properties. This compound exhibits unique reactivity patterns and binding affinities compared to its analogs, making it a valuable tool in research and development.
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12(9-17-8-4-7-15-17)16-14(20)21-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIVNGNLQKTJX-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN2C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CN2C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459567 | |
Record name | (S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20945-53-3 | |
Record name | (S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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